3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE
Overview
Description
3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a carboxylic acid amide functional group. The structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE typically involves the reaction of 3,3-diphenylpropanoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidine moiety in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exerting antifibrotic effects . Additionally, the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-N-(3-pyridinylmethyl)propanamide
- 3,3-Diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
Uniqueness
3,3-DIPHENYL-N~1~-(2-PYRIMIDINYL)PROPANAMIDE is unique due to its specific structural features, including the presence of both diphenyl and pyrimidine moieties. These features contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3,3-diphenyl-N-pyrimidin-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-18(22-19-20-12-7-13-21-19)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRRBWXPCWQMRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC=CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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